Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate: . This compound features a tetrahydroquinazoline core, which is a bicyclic structure, and a piperidine ring, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps, starting with the construction of the tetrahydroquinazoline core. One common approach is the cyclization of an appropriate aminoamide precursor under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and pathways.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs.
Industry: : It can be used in the production of various chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate: can be compared to other similar compounds, such as:
4-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)carboxamide
Methyl 4-((1-(quinazolin-4-yl)piperidin-4-yl)carbamoyl)benzoate
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
methyl 4-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-22(28)16-8-6-15(7-9-16)21(27)25-17-10-12-26(13-11-17)20-18-4-2-3-5-19(18)23-14-24-20/h6-9,14,17H,2-5,10-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKZDLVJTBOOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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